1,2-Dibromo-3-nitrobenzene
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Overview
Description
1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.9 g/mol . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-3-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The InChI code for this compound is 1S/C6H3Br2NO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H .Physical And Chemical Properties Analysis
1,2-Dibromo-3-nitrobenzene is a solid compound . It has a molecular weight of 280.9 g/mol .Scientific Research Applications
Organic Synthesis
1,2-Dibromo-3-nitrobenzene is an important raw material used in organic synthesis . It can be used as a building block to synthesize more complex organic compounds.
Pharmaceuticals
This compound can be used as an intermediate in the production of pharmaceuticals . It can be used to synthesize drugs or other bioactive molecules.
Agrochemicals
1,2-Dibromo-3-nitrobenzene can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
Dyestuff
This compound can be used in the production of dyestuffs . Dyestuffs are substances that impart color to a material. The nitro group (-NO2) in 1,2-Dibromo-3-nitrobenzene can be reduced to an amine group (-NH2), which is a common functional group in dyes.
High-Performance Liquid Chromatography (HPLC)
1,2-Dibromo-3-nitrobenzene can be used in HPLC, a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Nuclear Magnetic Resonance (NMR)
This compound can be used in NMR, a physical phenomenon in which nuclei in a magnetic field absorb and re-emit electromagnetic radiation . This property makes 1,2-Dibromo-3-nitrobenzene useful in NMR spectroscopy for studying the structures of molecules.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2-Dibromo-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1,2-Dibromo-3-nitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry that involves the substitution of an atom in an aromatic system with an electrophile .
Result of Action
Based on its mechanism of action, it can be inferred that the compound would result in the substitution of a hydrogen atom in the benzene ring with a nitro group .
properties
IUPAC Name |
1,2-dibromo-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOQWSWPRAGSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-nitrobenzene |
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